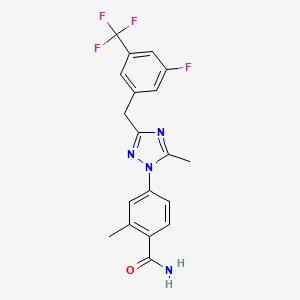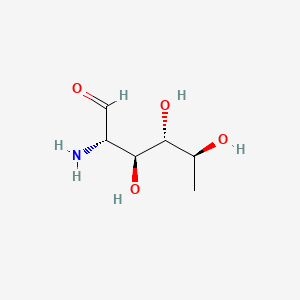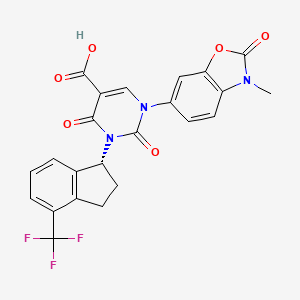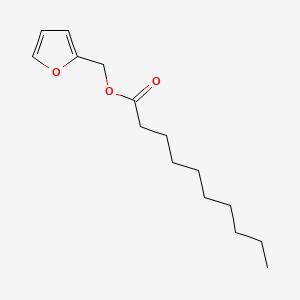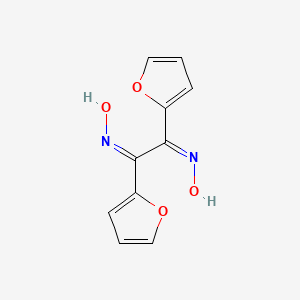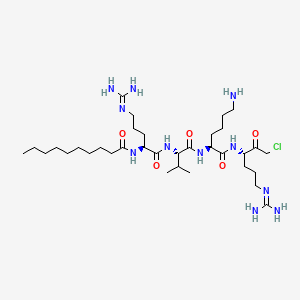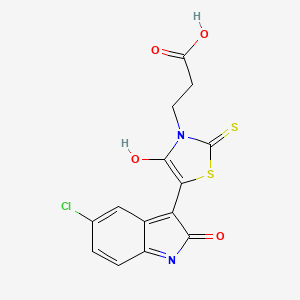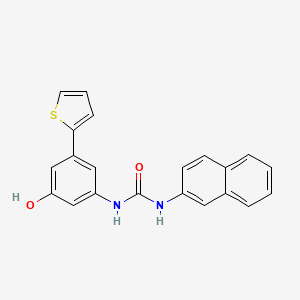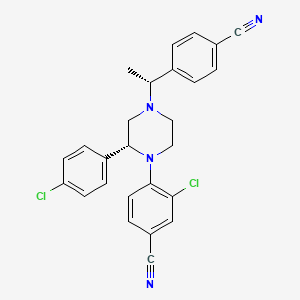
Giminabant
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Giminabant is a cannabinoid receptor antagonist (veterinary use).
科学的研究の応用
1. Metabolic Risk Factors in Overweight Patients
Rimonabant, a selective cannabinoid-1 receptor blocker, has demonstrated effectiveness in reducing body weight and improving cardiovascular risk factors in obese patients. A study titled "Effects of rimonabant on metabolic risk factors in overweight patients with dyslipidemia" by Després et al. (2005) in The New England Journal of Medicine highlighted its potential in managing metabolic risk factors, including adiponectin levels in overweight or obese patients with dyslipidemia (Després, Golay, & Sjöström, 2005).
2. Obesity-Associated Hepatic Steatosis
A study by Gary-Bobo et al. (2007) in Hepatology examined the effects of rimonabant on obesity-associated hepatic steatosis and related features of metabolic syndrome. The research demonstrated rimonabant's role in reducing hepatic steatosis and improving features like inflammation and dyslipidemia in obese rats, suggesting its clinical applications in treating obesity-associated liver diseases (Gary-Bobo et al., 2007).
3. Management of Cardiometabolic Risk Factors
Studies have shown that rimonabant is effective in managing multiple cardiometabolic risk factors, including abdominal obesity and smoking. Gelfand and Cannon (2006) in the Journal of the American College of Cardiology reported that rimonabant 20 mg led to greater weight loss, reduction in waist circumference, and favorable changes in serum lipid levels and glycemic control (Gelfand & Cannon, 2006).
4. Impact on Cardiometabolic Risk in Diabetic Patients
Rimonabant was found to improve cardiovascular and metabolic risk factors in overweight or obese patients with type 2 diabetes. The study "Efficacy and tolerability of rimonabant in overweight or obese patients with type 2 diabetes" by Scheen et al. (2006) in The Lancet highlighted its efficacy in reducing body weight and improving HbA1c and other cardiovascular risk factors in diabetic patients (Scheen, Finer, Hollander, Jensen, & Van Gaal, 2006).
特性
CAS番号 |
890033-57-5 |
|---|---|
製品名 |
Giminabant |
分子式 |
C26H22Cl2N4 |
分子量 |
461.39 |
IUPAC名 |
3-chloro-4-((R)-2-(4-chlorophenyl)-4-((R)-1-(4-cyanophenyl)ethyl)piperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C26H22Cl2N4/c1-18(21-5-2-19(15-29)3-6-21)31-12-13-32(25-11-4-20(16-30)14-24(25)28)26(17-31)22-7-9-23(27)10-8-22/h2-11,14,18,26H,12-13,17H2,1H3/t18-,26+/m1/s1 |
InChIキー |
GTOMRUVXHAYDFH-DWXRJYCRSA-N |
SMILES |
N#CC1=CC=C(N2[C@H](C3=CC=C(Cl)C=C3)CN([C@@H](C4=CC=C(C#N)C=C4)C)CC2)C(Cl)=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Giminabant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



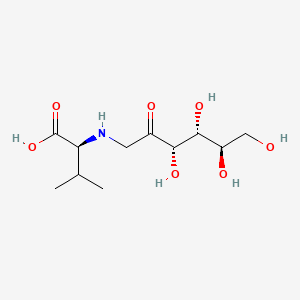


![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)
![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)
